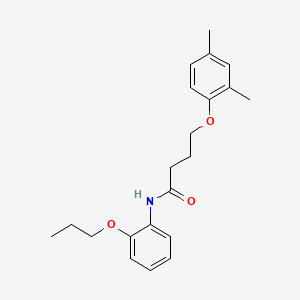

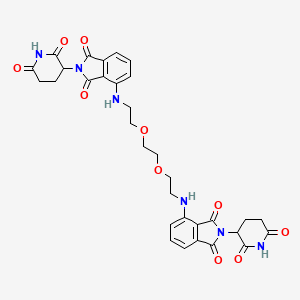

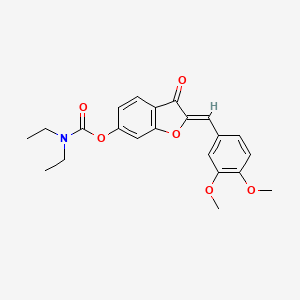

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C13H16FN5O3S and its molecular weight is 341.36. The purity is usually 95%.

BenchChem offers high-quality 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

This compound and its derivatives are explored for their role in pharmacophore design, specifically as kinase inhibitors. They are known to inhibit the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The literature describes the design, synthesis, and activity studies of such inhibitors, highlighting the importance of the imidazole and pyrimidine scaffolds for selective inhibition. These inhibitors bind to the ATP pocket of p38 MAP kinase, replacing ATP and showing higher binding selectivity and potency due to specific structural features, such as the pyrimidine ring and pyridyl side chains, which occupy key hydrophobic pockets within the enzyme (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

In addition to its role in kinase inhibition, derivatives of this compound are investigated for their ability to selectively inhibit certain cytochrome P450 (CYP) isoforms in human liver microsomes. This is critical for understanding drug-drug interactions, as CYP enzymes metabolize a wide range of drugs. The literature review indicates that specific derivatives can serve as potent and selective inhibitors for various CYP isoforms, which is essential for the in vitro assessment of potential drug interactions and for the development of safer drug candidates (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Environmental and Biomonitoring Applications

Research into the environmental fate, effects, and analytical methods for detecting and quantifying fluoroalkylether substances, including those related to the compound , is an emerging area. These studies aim to bridge knowledge gaps on the environmental and human health impacts of such compounds, comparing them with legacy per- and polyfluoroalkyl substances (PFAS). This includes developing analytical methodologies for their detection and quantification in environmental samples, providing insights into their persistence and toxicological profiles (Munoz, Liu, Duy, & Sauvé, 2019).

Pharmacogenetics and Personalised Medicine

The compound and its derivatives' relevance extends to pharmacogenetics, especially in understanding the genetic polymorphisms affecting drug metabolism and efficacy. This includes the study of dihydropyrimidine dehydrogenase (DPD) polymorphisms, which significantly impact the metabolism of fluoropyrimidines. Identifying these genetic variations can help personalize treatment regimens for cancer patients, improving therapeutic outcomes and minimizing toxicity (Del Re, Restante, Di Paolo, Crucitta, Rofi, & Danesi, 2017).

Propiedades

IUPAC Name |

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O3S/c1-9-17-12(8-18(9)2)23(20,21)19-4-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8,11H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJNDECKXBCBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

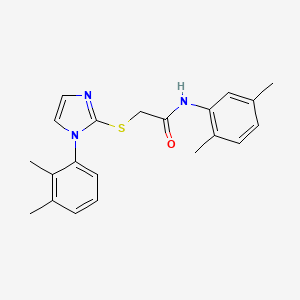

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)

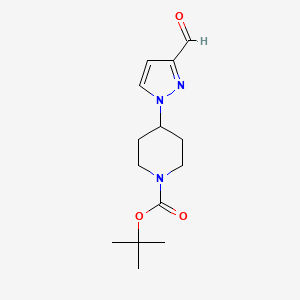

![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

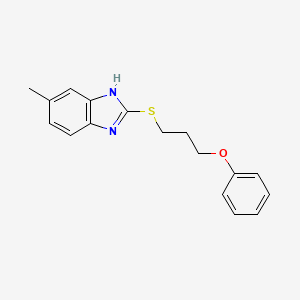

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)